3-(4-Phenylpyridin-2-YL)cyclohexanone
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Overview
Description
3-(4-Phenylpyridin-2-YL)cyclohexanone is an organic compound with the molecular formula C₁₇H₁₇NO It is characterized by a cyclohexanone ring substituted with a 4-phenylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpyridin-2-YL)cyclohexanone typically involves the reaction of cyclohexanone with 4-phenylpyridine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by nucleophilic addition to the 4-phenylpyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpyridin-2-YL)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-Phenylpyridin-2-YL)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Phenylpyridin-2-YL)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure.
4-Phenylpyridine: Shares the phenylpyridine moiety but lacks the cyclohexanone ring.
Diphenylcyclohexanone: Contains two phenyl groups attached to the cyclohexanone ring.
Uniqueness
3-(4-Phenylpyridin-2-YL)cyclohexanone is unique due to its combination of a cyclohexanone ring with a 4-phenylpyridine group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-(4-phenylpyridin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C17H17NO/c19-16-8-4-7-15(11-16)17-12-14(9-10-18-17)13-5-2-1-3-6-13/h1-3,5-6,9-10,12,15H,4,7-8,11H2 |
InChI Key |
USOSLYUSDDXVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C2=NC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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